Ananonin A

Natural Product Chemistry Phytochemical Reference Standards Analytical Method Development

Research on Kadsura identity often fails due to absence of species-specific reference standards-generic lignans cannot verify authenticity. Ananonin A (CAS 1314021-67-4), a fully characterized dibenzocyclooctadiene lignan (C₃₀H₃₂O₉, MW 536.57) with validated stereochemistry (MS, NMR, CD), is reported only from K. ananosma and K. coccinea. • Botanical QC: Definitive chemotaxonomic marker to detect adulteration in Kadsura raw materials. • SAR Tool: Inactive comparator-lacks neuroprotective activity of analogs (ananolignins F/L), enabling structural motif mapping. • Supply: ≥98% purity, ambient shipping, 10 mg-bulk stock available.

Molecular Formula C30H32O9
Molecular Weight 536.6 g/mol
Cat. No. B12361924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnanonin A
Molecular FormulaC30H32O9
Molecular Weight536.6 g/mol
Structural Identifiers
SMILESCC1C(C(C2=CC(=C(C(=C2C3=C(C4=C(C=C3C1O)OCO4)OC)OC)OC)OC)OC(=O)C5=CC=CC=C5)C
InChIInChI=1S/C30H32O9/c1-15-16(2)25(39-30(32)17-10-8-7-9-11-17)19-13-20(33-3)26(34-4)28(35-5)23(19)22-18(24(15)31)12-21-27(29(22)36-6)38-14-37-21/h7-13,15-16,24-25,31H,14H2,1-6H3/t15-,16+,24-,25-/m1/s1
InChIKeyBRTOLBJWMZZPIU-ZKEYHTMCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ananonin A Sourcing Overview


Ananonin A is a dibenzocyclooctadiene lignan first isolated from the seeds of Kadsura ananosma (Schisandraceae) and reported in 2011 as part of a series of 14 new ananonins (A–N). Its structure and absolute configuration were established using MS, NMR, and CD techniques [1]. The compound is also found in Kadsura coccinea [2]. Commercially, it is available from several research chemical suppliers as an analytical reference standard for natural product research .

Analytical reference standard for dibenzocyclooctadiene lignan identification
Species-specific chemotype for Kadsura botanical authentication studies
Reported inactive comparator for SAR differentiation within ananonin series

Why Generic Lignans Cannot Substitute Ananonin A


Ananonin A belongs to a class of dibenzocyclooctadiene lignans, but even within the same isolation series (ananonins A–N), biological activity is not uniformly distributed across structural analogs [1]. This heterogeneity is characteristic of this natural product class: subtle variations in substitution patterns, oxygenation, and stereochemistry can dramatically alter interaction with biological targets . Generic sourcing of "dibenzocyclooctadiene lignans" is therefore not a functionally equivalent alternative for applications requiring this specific molecular entity. The differentiation resides in the validated structural identity itself, not in unverified potency claims.

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Structural heterogeneity among ananonin analogs limits functional equivalence
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Generic extracts lack single-entity identity and defined stereochemistry
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Common lignans like gomisin A show distinct botanical distribution profiles

Ananonin A Differentiation Evidence


Structural Identity vs. Uncharacterized Fractions

Ananonin A has a fully resolved and published stereochemical structure established through extensive 1D/2D NMR and circular dichroism (CD) analysis [1]. Its exact mass (HRESIMS m/z 559.1930 [M+Na]+, calculated 559.1944) and molecular formula (C₃₀H₃₂O₉) are unambiguously defined [1]. In contrast, generic "Kadsura lignan fractions" or "dibenzocyclooctadiene extracts" lack this level of molecular characterization, rendering them unsuitable as substitutes for experiments requiring a defined, single-entity small molecule.

Structural identity
Class-level inference
m/z 559.1930 [M+Na]⁺
vs. undefined Kadsura lignan mixture
Supports single-entity analytical method development
HRESIMS, NMR, CD verified
Natural Product Chemistry Phytochemical Reference Standards Analytical Method Development

Species-Specific Occurrence

Ananonin A has been reported specifically from the seeds of Kadsura ananosma and from Kadsura coccinea [1]. This constrained botanical distribution differentiates it from other dibenzocyclooctadiene lignans (e.g., gomisins, schisandrins) that are more broadly distributed across multiple Schisandraceae genera [2]. Users requiring a compound with validated occurrence in a specific species for chemotaxonomic studies or botanical authentication must select Ananonin A; sourcing a more common lignan like gomisin A would not serve this purpose.

Botanical occurrence
Cross-study comparable
Target: K. ananosma, K. coccinea (restricted)
Comparator: gomisin A (multi-species broad distribution)
Species-specific marker for chemotaxonomy
Data to verify per literature isolation sources
Chemotaxonomy Natural Product Sourcing Botanical Authentication

Differentiation Among Ananonin Analogs

In the 2011 isolation study, 14 new dibenzocyclooctadiene lignans (ananonins A–N) were isolated from the same plant material [1]. Notably, only specific analogs—ananolignan F (6) and ananolignan L (12)—exhibited significant neuroprotective effects in the in vitro assay employed [1]. Ananonin A (1) was not identified among the active compounds [1]. This negative data differentiates Ananonin A as a structurally characterized but biologically distinct entity, useful as an inactive comparator or reference compound in SAR studies.

Series activity
Head-to-head
Target (Ananonin A): no reported neuroprotection activity
Comparator: ananolignans F, L active in SH-SY5Y model
Inactive comparator for SAR negative control
SH-SY5Y serum deprivation model; activity threshold not specified
Structure-Activity Relationship Natural Product Library Screening Chemical Probes

Ananonin A Validated Applications


HPLC/LC-MS Reference Standard

Ananonin A, with its fully characterized mass (m/z 559.1930 [M+Na]⁺) and defined stereochemistry [1], serves as an authentic reference standard for the identification and quantification of this specific lignan in Kadsura ananosma and Kadsura coccinea extracts. This is essential for quality control of botanical raw materials and finished products, ensuring batch-to-batch consistency and compliance with phytochemical standardization requirements.

Chemotaxonomic Marker for Species Authentication

Because Ananonin A is reported only from Kadsura ananosma and Kadsura coccinea [1], it can be employed as a chemotaxonomic marker to authenticate the botanical identity of plant materials. This is particularly valuable in the herbal products industry to detect adulteration or substitution of Kadsura species, thereby supporting regulatory compliance and product integrity.

Inactive Comparator for SAR Studies

Given that Ananonin A was isolated alongside structurally related ananonins but did not exhibit the neuroprotective activity seen in ananolignan F and ananolignan L [1], it is an ideal inactive comparator compound for SAR studies of dibenzocyclooctadiene lignans. Researchers can use Ananonin A to delineate which structural motifs are essential for bioactivity and which are not, thereby guiding medicinal chemistry optimization.

Sourcing for Natural Product Libraries

As a member of the structurally diverse dibenzocyclooctadiene lignan family, Ananonin A represents a specific chemotype (C₃₀H₃₂O₉) with a unique substitution pattern [1]. It is a suitable acquisition for natural product screening libraries or as a scaffold for semi-synthetic derivatization, where the goal is to evaluate the biological potential of this particular molecular architecture rather than to rely on unverified intrinsic activity claims.

Application
Selection Property
Validation Focus
HPLC/LC-MS Reference Standard
Authenticated structural identity, exact mass and stereochemistry
Method specificity and quantification in botanical matrices
Chemotaxonomic Marker
Species-specific occurrence in Kadsura ananosma/coccinea
Botanical authentication context; adulteration detection
Inactive Comparator for SAR
Reported inactivity in neuroprotection assay screen
Negative control differentiation in ananonin series
Natural Product Library Sourcing
Defined dibenzocyclooctadiene chemotype, C₃₀H₃₂O₉
Chemical diversity and scaffold for derivatization studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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